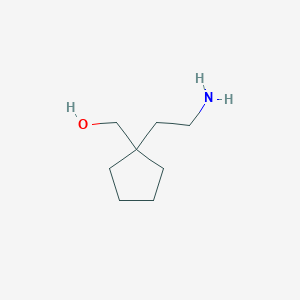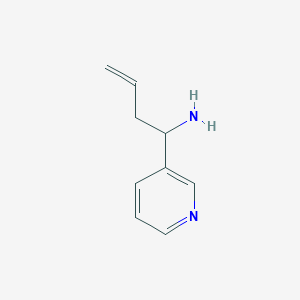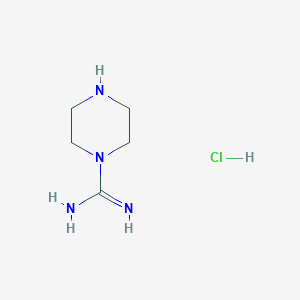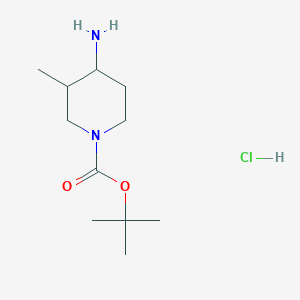
5-Bromoisoquinoline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoisoquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and an aldehyde group at the 8th position on the isoquinoline ring. It is used as an intermediate in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 5-Bromoisoquinoline-8-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position. The resulting 5-bromoisoquinoline is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 8th position .
Analyse Chemischer Reaktionen
5-Bromoisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, in the presence of a palladium catalyst.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively
Wissenschaftliche Forschungsanwendungen
5-Bromoisoquinoline-8-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Wirkmechanismus
The mechanism of action of 5-Bromoisoquinoline-8-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or diagnostic effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromoisoquinoline-8-carbaldehyde can be compared with other similar compounds, such as:
5-Bromoisoquinoline: Lacks the aldehyde group at the 8th position, making it less reactive in certain condensation reactions.
8-Quinolinecarboxaldehyde: Lacks the bromine atom at the 5th position, affecting its reactivity in substitution reactions.
5-Bromo-8-nitroisoquinoline: Contains a nitro group instead of an aldehyde group, leading to different chemical and biological properties
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H6BrNO |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
5-bromoisoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H |
InChI-Schlüssel |
GCNVQSHOIPAVTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN=CC2=C1C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)


![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)

![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)







